molecular formula C15H22N4O3 B11788200 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B11788200
M. Wt: 306.36 g/mol
InChI Key: XTJOIVYRTHGUNU-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a complex organic compound that features a triazole ring substituted with a trimethoxyphenyl group and a methylpropanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the trimethoxyphenyl group and the methylpropanamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or the side chains.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity.

    4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Evaluated for antioxidant activity.

Uniqueness

2-Methyl-1-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with a trimethoxyphenyl group and a methylpropanamine side chain sets it apart from other similar compounds.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

2-methyl-1-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine

InChI

InChI=1S/C15H22N4O3/c1-8(2)12(16)15-17-14(18-19-15)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,16H2,1-5H3,(H,17,18,19)

InChI Key

XTJOIVYRTHGUNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

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